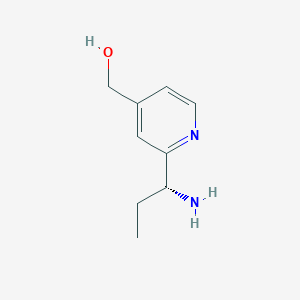
(R)-(2-(1-Aminopropyl)pyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2-(1-Aminopropyl)pyridin-4-yl)methanol is a chiral compound with a pyridine ring substituted at the 4-position with a methanol group and at the 2-position with an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminopropyl)pyridin-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 4-pyridinecarboxaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination with ®-1-aminopropane in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The resulting intermediate is then hydroxylated to introduce the methanol group at the 4-position.
Industrial Production Methods
Industrial production of ®-(2-(1-Aminopropyl)pyridin-4-yl)methanol may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include:
Catalyst Selection: Use of efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Optimization of temperature, pressure, and solvent to ensure high purity and yield.
Purification: Advanced purification techniques such as crystallization or chromatography to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-(2-(1-Aminopropyl)pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of pyridine-4-carboxylic acid.
Reduction: Formation of ®-(2-(1-Aminopropyl)piperidin-4-yl)methanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-(2-(1-Aminopropyl)pyridin-4-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of ®-(2-(1-Aminopropyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
(S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol: The enantiomer of the compound with different stereochemistry.
®-(2-(1-Aminopropyl)pyridin-3-yl)methanol: A similar compound with the methanol group at the 3-position.
®-(2-(1-Aminopropyl)piperidin-4-yl)methanol: A reduced form of the compound with a piperidine ring.
Uniqueness
®-(2-(1-Aminopropyl)pyridin-4-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
[2-[(1R)-1-aminopropyl]pyridin-4-yl]methanol |
InChI |
InChI=1S/C9H14N2O/c1-2-8(10)9-5-7(6-12)3-4-11-9/h3-5,8,12H,2,6,10H2,1H3/t8-/m1/s1 |
InChI Key |
NUBJOCGWTSBNCV-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@H](C1=NC=CC(=C1)CO)N |
Canonical SMILES |
CCC(C1=NC=CC(=C1)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















